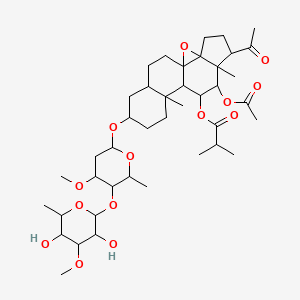
Isophthalic-2,4,5,6-D4 acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isophthalic-2,4,5,6-D4 acid: is a deuterium-labeled derivative of isophthalic acid. It is an organic compound with the molecular formula C8H2D4O4 and a molecular weight of 170.16 g/mol . The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms at positions 2, 4, 5, and 6 on the benzene ring. This labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Isophthalic-2,4,5,6-D4 acid typically involves the deuteration of isophthalic acid. This process can be achieved through several methods, including:
Catalytic Exchange: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Chemical Exchange: Reacting isophthalic acid with deuterated reagents such as deuterated sulfuric acid (D2SO4) or deuterated acetic acid (CD3COOD).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Deuterium Gas Exchange: Utilizing large quantities of deuterium gas and a suitable catalyst to achieve high levels of deuteration.
Purification: The product is then purified using techniques such as recrystallization or chromatography to ensure high purity and isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions: Isophthalic-2,4,5,6-D4 acid undergoes various chemical reactions typical of carboxylic acids, including:
Acid-Base Reactions: Reacts with bases to form water-soluble salts called isophthalates.
Esterification: Reacts with alcohols to form esters, commonly used in the synthesis of plasticizers and fragrance compounds.
Common Reagents and Conditions:
Bases: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) for acid-base reactions.
Alcohols: Methanol (CH3OH) or ethanol (C2H5OH) for esterification reactions.
Catalysts: Sulfuric acid (H2SO4) or hydrochloric acid (HCl) for esterification.
Major Products:
Isophthalates: Formed from acid-base reactions.
Esters: Formed from esterification reactions, used in various industrial applications.
Aplicaciones Científicas De Investigación
Isophthalic-2,4,5,6-D4 acid is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Mecanismo De Acción
The mechanism by which Isophthalic-2,4,5,6-D4 acid exerts its effects is primarily through its deuterium labeling. Deuterium atoms have a higher mass than hydrogen, which can influence the compound’s chemical and physical properties. This isotopic substitution can lead to:
Altered Reaction Rates: Deuterium substitution can slow down reaction rates due to the kinetic isotope effect.
Enhanced Stability: Deuterated compounds often exhibit increased metabolic stability, reducing the rate of degradation in biological systems.
Comparación Con Compuestos Similares
Isophthalic Acid: The non-deuterated form with the molecular formula C8H6O4.
Terephthalic Acid: An isomer of isophthalic acid with carboxyl groups at positions 1 and 4 on the benzene ring.
Phthalic Acid: Another isomer with carboxyl groups at positions 1 and 2 on the benzene ring.
Uniqueness: Isophthalic-2,4,5,6-D4 acid is unique due to its deuterium labeling, which provides distinct advantages in scientific research, such as improved tracing in metabolic studies and enhanced stability in drug development. This makes it a valuable tool in various fields, distinguishing it from its non-deuterated counterparts and other isomers .
Propiedades
Fórmula molecular |
C23H20O4 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
(Z)-3-[4-(2-phenoxyethoxy)phenyl]-2-phenylprop-2-enoic acid |
InChI |
InChI=1S/C23H20O4/c24-23(25)22(19-7-3-1-4-8-19)17-18-11-13-21(14-12-18)27-16-15-26-20-9-5-2-6-10-20/h1-14,17H,15-16H2,(H,24,25)/b22-17- |
Clave InChI |
VHXXOVLBJZRBPA-XLNRJJMWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)OCCOC3=CC=CC=C3)/C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)OCCOC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[[2-[[6-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15129308.png)

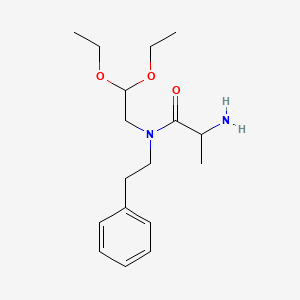
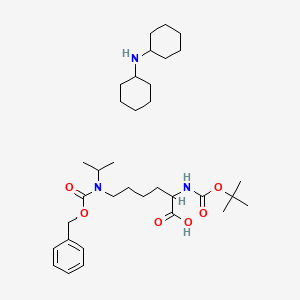
![N-[[6-[4,6-diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]acetamide](/img/structure/B15129328.png)
![8-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B15129334.png)
![8-Methyl-3-methylidene-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-ene-4,14-dione](/img/structure/B15129350.png)

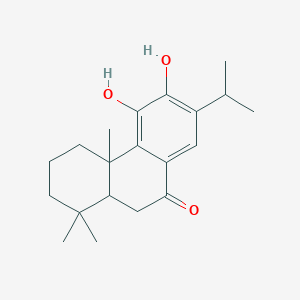

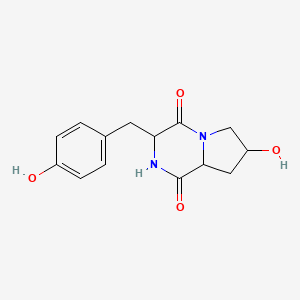

![2-amino-9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenyl-methoxy]methyl]-4-hydroxy-3-methoxy-tetrahydrofuran-2-yl]-1H-purin-6-one](/img/structure/B15129389.png)
